molecular formula C20H22N4O B4110755 5-(4-METHOXY-1-PHTHALAZINYL)-2-PIPERIDINOANILINE

5-(4-METHOXY-1-PHTHALAZINYL)-2-PIPERIDINOANILINE

Cat. No.: B4110755
M. Wt: 334.4 g/mol
InChI Key: APCSNJAJOLTHDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxy-1-phthalazinyl)-2-piperidinoaniline is a complex organic compound with a molecular formula of C22H24N4O2 This compound is characterized by the presence of a methoxy group attached to a phthalazine ring, which is further connected to a piperidinoaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxy-1-phthalazinyl)-2-piperidinoaniline typically involves multiple steps. One common method includes the reaction of 4-methoxyphthalazine with 2-piperidinoaniline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-1-phthalazinyl)-2-piperidinoaniline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituting reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

5-(4-Methoxy-1-phthalazinyl)-2-piperidinoaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions or cellular processes.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-methoxy-1-phthalazinyl)-2-piperidinoaniline involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-Methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide
  • N-[5-(4-Methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]-2-thiophenecarboxamide
  • N-[5-(4-Methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]-4-nitrobenzamide

Uniqueness

5-(4-Methoxy-1-phthalazinyl)-2-piperidinoaniline is unique due to its specific structural features, such as the methoxy group on the phthalazine ring and the piperidinoaniline moiety

Properties

IUPAC Name

5-(4-methoxyphthalazin-1-yl)-2-piperidin-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-25-20-16-8-4-3-7-15(16)19(22-23-20)14-9-10-18(17(21)13-14)24-11-5-2-6-12-24/h3-4,7-10,13H,2,5-6,11-12,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCSNJAJOLTHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C2=CC=CC=C21)C3=CC(=C(C=C3)N4CCCCC4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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